(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol
Overview
Description
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is an organic compound that features an anthracene moiety attached to a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol typically involves the reaction of anthracene derivatives with trifluoroethanol under specific conditions. One common method involves the use of a Grignard reagent derived from anthracene, which is then reacted with trifluoroacetaldehyde to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst such as palladium or nickel to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The trifluoroethanol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and excimer formation, which are useful in designing new materials for light-emitting applications.
Material Science: Employed in the synthesis of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol involves its interaction with light and other molecules. The anthracene moiety can absorb light and undergo electronic transitions, leading to fluorescence or excimer formation. The trifluoroethanol group can influence the solubility and reactivity of the compound, making it suitable for various applications in material science and photophysics.
Comparison with Similar Compounds
Similar Compounds
- Anthracen-9-yl methanol
- Anthracen-9-yl methacrylate
- Anthracen-9-yl thianthrene
Uniqueness
(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical and physical properties compared to other anthracene derivatives. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60646-30-2 | |
Record name | (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60646-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-α-(trifluoromethyl)anthracene-9-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol based on the provided research?
A1: The provided research highlights (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol primarily as a chiral solvating agent (CSA) [, , , ]. CSAs are chiral compounds used to differentiate between enantiomers of other chiral molecules in solution by forming transient diastereomeric complexes. These complexes often exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and sometimes even absolute configuration.
Q2: How does (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol differentiate between enantiomers in NMR?
A2: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol interacts with enantiomers through non-covalent interactions, primarily hydrogen bonding [, ]. This interaction leads to the formation of diastereomeric complexes. These complexes exhibit different chemical environments, resulting in distinct chemical shifts in the 31P NMR spectra for each enantiomer, enabling their differentiation [, ].
Q3: Can you provide specific examples of molecules where (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol was successfully used for chiral discrimination in the provided research?
A3: The research demonstrates the successful application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol for chiral discrimination in various compounds:
- Cyclotriphosphazene derivatives: It helped determine the stereogenic properties of spiro-spiro, spiro-ansa, and ansa-ansa isomers of pentaerythritoxy-bridged cyclotriphosphazene derivatives by distinguishing their enantiomers in solution using 31P NMR [].
- Spirocyclic phosphazenes: It aided in analyzing the stereochemistry of various spirocyclic phosphazene derivatives, including those with stereogenic phosphorus atoms, again utilizing 31P NMR analysis [].
- Ferrocenylphosphazenes: It proved valuable in investigating the stereogenic properties of mono- and bisferrocenylphosphazene derivatives, contributing to a deeper understanding of their three-dimensional structures [, ].
Q4: What structural features of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol make it a suitable CSA?
A4: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol possesses structural features conducive to its role as a CSA:
- Anthryl group: The bulky and aromatic anthryl group provides steric hindrance and π-stacking possibilities, promoting selective interactions with analytes and influencing the stability of diastereomeric complexes [].
Q5: Besides NMR spectroscopy, has (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol been explored in other analytical techniques for chiral discrimination?
A5: Yes, research demonstrates the successful application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol as a chiral selector in High-Performance Liquid Chromatography (HPLC) for separating racemic mixtures [, , ]. Its incorporation in stationary phases enables the separation of enantiomers based on differential interactions.
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